rac-cis-N-Desmethyl Sertraline Hydrochloride

SERT inhibition in vitro pharmacology reuptake assay

rac-cis-N-Desmethyl Sertraline Hydrochloride (CAS 675126-10-0), also known as N-desmethylsertraline or norsertraline, is the racemic cis-form of the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline. This compound is a sertraline analogue in which the N-methyl group is removed via CYP450-mediated N-demethylation, resulting in a secondary amine with distinct pharmacological and analytical properties.

Molecular Formula C16H16Cl3N
Molecular Weight 328.7 g/mol
CAS No. 675126-10-0
Cat. No. B018296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-cis-N-Desmethyl Sertraline Hydrochloride
CAS675126-10-0
Synonyms(1S,4S)- 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride; _x000B_
Molecular FormulaC16H16Cl3N
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
InChIInChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1
InChIKeyYKXHIERZIRLOLD-RISSCEEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sourcing rac-cis-N-Desmethyl Sertraline Hydrochloride (CAS 675126-10-0): Metabolite Reference Standard for SSRI Bioanalytical Research


rac-cis-N-Desmethyl Sertraline Hydrochloride (CAS 675126-10-0), also known as N-desmethylsertraline or norsertraline, is the racemic cis-form of the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline [1]. This compound is a sertraline analogue in which the N-methyl group is removed via CYP450-mediated N-demethylation, resulting in a secondary amine with distinct pharmacological and analytical properties [2]. As a hydrochloride salt (MW 328.66, formula C16H16Cl3N), it is supplied as a reference standard for quantitative bioanalysis, pharmacokinetic studies, and pharmaceutical quality control applications .

Critical Sourcing Note: Why Impure or In-Class Substitutes Cannot Replace Authenticated rac-cis-N-Desmethyl Sertraline Hydrochloride


Substituting rac-cis-N-Desmethyl Sertraline Hydrochloride with sertraline hydrochloride or other in-class SSRI reference standards is scientifically invalid for analytical and pharmacokinetic workflows. The compound possesses a distinct chromatographic retention time, MS/MS transition (m/z 292.1 → 159.1), and a significantly prolonged plasma elimination half-life (62-104 hours) relative to the parent drug (~26 hours) [1][2]. Moreover, its pharmacological profile is quantitatively differentiated: it exhibits 10- to 20-fold lower potency at blocking serotonin reuptake in vitro and demonstrates negligible in vivo efficacy at clinically relevant exposures, meaning it cannot serve as a functional surrogate for sertraline in assay development or therapeutic drug monitoring [3]. Analytical methods validated for sertraline cannot be assumed applicable to this metabolite without explicit re-validation due to differences in extraction efficiency, calibration range, and matrix effects [4].

Quantitative Differentiation Evidence for rac-cis-N-Desmethyl Sertraline Hydrochloride Against Sertraline and Other SSRI Metabolites


In Vitro SERT Inhibition: 10- to 20-Fold Lower Potency Than Sertraline

N-demethylation of sertraline to desmethylsertraline reduces in vitro potency at blocking serotonin (5-HT) reuptake by a factor of 10 to 20 relative to the parent compound [1]. This marked reduction is a direct consequence of removing the N-methyl group, which is critical for high-affinity interaction with the serotonin transporter (SERT) [2].

SERT inhibition in vitro pharmacology reuptake assay

In Vivo Electrophysiology: No Effect on Dorsal Raphe Firing at 20× Sertraline's ED50

In an in vivo electrophysiology model measuring inhibition of dorsal raphe nucleus firing—a direct functional readout of central serotonin reuptake blockade—desmethylsertraline produced no measurable effect at a dose of 1,000 μg/kg IV [1]. This dose is nearly 20-fold higher than the ED50 of sertraline (52 μg/kg IV) for the same endpoint [1].

in vivo electrophysiology dorsal raphe nucleus 5-HT reuptake

Plasma Elimination Half-Life: 2- to 4-Fold Longer Than Sertraline

According to the FDA-approved prescribing information, N-desmethylsertraline exhibits a plasma terminal elimination half-life ranging from 62 to 104 hours, whereas sertraline has a half-life of approximately 26 hours [1]. This 2.4- to 4-fold longer half-life results in significant accumulation of the metabolite during chronic dosing, with steady-state metabolite concentrations often exceeding those of the parent drug [2].

pharmacokinetics elimination half-life therapeutic drug monitoring

Analytical Method Validation: Distinct Calibration Ranges for Sertraline and N-Desmethylsertraline

Validated LC-MS/MS methods for simultaneous quantification of sertraline and N-desmethylsertraline in human plasma require distinct calibration ranges due to differing concentration profiles [1]. One method established a calibration range of 2.50–320 ng/mL for sertraline and 10.0–1280 ng/mL for N-desmethylsertraline, reflecting the metabolite's higher steady-state plasma concentrations [1]. The MS/MS transition for the metabolite (m/z 292.1 → 159.1) differs from that of sertraline (m/z 306.1 → 159.1) [1].

LC-MS/MS method validation bioanalysis

CYP2C19 Genotype Impact: N-Desmethylsertraline-to-Sertraline Metabolic Ratio as a Phenotyping Biomarker

The N-desmethylsertraline-to-sertraline metabolic ratio serves as a sensitive in vivo biomarker for CYP2C19 activity [1]. In a study of 1,202 patients, CYP2C19 poor metabolizers (PMs) exhibited a 2.68-fold increase in sertraline serum concentration relative to normal metabolizers (NMs), while intermediate metabolizers (IMs) showed a 1.38-fold increase, with corresponding alterations in the metabolite-to-parent ratio [1].

pharmacogenomics CYP2C19 metabolic ratio

High-Value Research and Industrial Applications for rac-cis-N-Desmethyl Sertraline Hydrochloride Reference Standard


Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring (TDM)

Essential as a certified reference standard for developing and validating LC-MS/MS or HPLC-UV methods for simultaneous quantification of sertraline and N-desmethylsertraline in human plasma or serum. The compound's distinct chromatographic behavior and MS/MS transition (m/z 292.1 → 159.1) [1], combined with its validated calibration range (10.0–1280 ng/mL) [1], make it indispensable for establishing accurate TDM assays used to guide clinical dosing decisions in psychiatry.

Pharmacogenetic Studies Investigating CYP2C19 and CYP2B6 Polymorphism Effects

Required as an analytical standard for quantifying the N-desmethylsertraline-to-sertraline metabolic ratio in patient plasma, a validated biomarker of CYP2C19 metabolic capacity [2]. Accurate measurement of this ratio enables stratification of patients into normal, intermediate, and poor metabolizer phenotypes, directly informing personalized dosing strategies to mitigate adverse effects or therapeutic failure.

Pharmaceutical Impurity Profiling and Forced Degradation Studies

Employed as a reference standard for identifying and quantifying the N-desmethyl impurity in sertraline hydrochloride active pharmaceutical ingredient (API) and finished drug products. The compound's characterization as a potential process-related impurity or degradation product supports compliance with ICH Q3A/Q3B guidelines and regulatory submissions (e.g., ANDA, DMF) [3].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Utilized as an authentic metabolite standard for LC-MS/MS quantification in hepatocyte or microsomal incubation experiments evaluating CYP450-mediated metabolism of sertraline [4]. This enables precise determination of intrinsic clearance and assessment of perpetrator or victim DDI potential with co-administered drugs metabolized by CYP2C19, CYP2B6, or CYP3A4.

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